1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
CAS No.: 1431964-95-2
Cat. No.: VC2602844
Molecular Formula: C10H9ClFN3O2
Molecular Weight: 257.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1431964-95-2 |
|---|---|
| Molecular Formula | C10H9ClFN3O2 |
| Molecular Weight | 257.65 g/mol |
| IUPAC Name | 1-(2-amino-4-fluorophenyl)pyrazole-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H8FN3O2.ClH/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16;/h1-5H,12H2,(H,15,16);1H |
| Standard InChI Key | SFFBMNAZNWGSFP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(=O)O.Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(=O)O.Cl |
Introduction
Chemical Structure and Properties
1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is derived from its parent molecule, 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid. The compound features a pyrazole ring substituted with a carboxylic acid group at position 3 and connected to a 2-amino-4-fluorophenyl moiety at position 1, with the molecule existing as a hydrochloride salt.
Molecular Information
The key properties of this compound are summarized in Table 1.
| Property | Value |
|---|---|
| CAS Number | 1431964-95-2 |
| Molecular Formula | C₁₀H₉ClFN₃O₂ |
| Molecular Weight | 257.65 g/mol |
| IUPAC Name | 1-(2-amino-4-fluorophenyl)pyrazole-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H8FN3O2.ClH/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16;/h1-5H,12H2,(H,15,16);1H |
| Standard InChIKey | SFFBMNAZNWGSFP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(=O)O.Cl |
The compound contains three key structural components: a pyrazole ring, an amino-fluorophenyl group, and a carboxylic acid functionality. The presence of the hydrochloride salt affects its solubility and other physicochemical properties.
Structural Features
The structure of 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride contains several important features:
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A pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms
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A carboxylic acid group at position 3 of the pyrazole ring
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A 2-amino-4-fluorophenyl group attached to nitrogen at position 1 of the pyrazole
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A hydrochloride counterion that forms an ionic bond with the basic nitrogen
The compound's structure is characterized by potential hydrogen bonding sites, including the amino group, carboxylic acid moiety, and the pyrazole nitrogen. These sites play important roles in its chemical reactivity and biological interactions.
Chemical Reactions
1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride can participate in various chemical reactions, primarily due to its functional groups: the amino group, the carboxylic acid moiety, and the pyrazole ring.
Reactions Involving the Amino Group
The amino group at the 2-position of the phenyl ring can undergo typical amine reactions:
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Diazotization: Reaction with nitrous acid to form diazonium salts
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Acylation: Reaction with acid chlorides or anhydrides to form amides
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Oxidation: Conversion to nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety can participate in standard carboxylic acid reactions:
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Esterification: Formation of esters with alcohols under acidic conditions
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Amidation: Formation of amides with amines, often facilitated by coupling agents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)
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Reduction: Conversion to alcohols using reducing agents such as lithium aluminum hydride
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Acid chloride formation: Reaction with thionyl chloride to form the corresponding acid chloride
Reactions Involving the Pyrazole Ring
The pyrazole ring can undergo various transformations:
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Electrophilic substitution: Typically at position 4 of the pyrazole ring
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Nucleophilic substitution: Particularly if additional electron-withdrawing groups are present
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Coordination with metals: Through the nitrogen atoms, which can act as ligands
Reaction Table
Table 2 summarizes the potential reactions and the required conditions:
| Reaction Type | Reactive Site | Reagents | Products | Conditions |
|---|---|---|---|---|
| Oxidation | Amino group | KMnO₄, H₂O₂ | Nitro derivatives | Aqueous/organic solvent, room temperature to reflux |
| Reduction | Carboxylic acid | LiAlH₄, NaBH₄ | Alcohol derivatives | Dry THF, 0°C to room temperature |
| Esterification | Carboxylic acid | ROH, H⁺ | Ester derivatives | Acidic conditions, reflux |
| Amidation | Carboxylic acid | R-NH₂, HBTU, Et₃N | Amide derivatives | CH₂Cl₂, room temperature |
| Diazotization | Amino group | NaNO₂, HCl | Diazonium salt | Aqueous solution, 0-5°C |
| Substitution | Pyrazole ring | Electrophiles | Substituted pyrazoles | Varies with electrophile |
Biological Activity
Pyrazole derivatives, including those structurally similar to 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride, exhibit diverse biological activities, making them compounds of significant interest in pharmaceutical research.
Anti-inflammatory Activity
Pyrazole derivatives have shown substantial anti-inflammatory properties in various studies. Compounds with structural similarities to 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride have demonstrated inhibitory effects on inflammatory mediators such as TNF-α and IL-6 .
Several studies have reported that pyrazole compounds containing carboxylic acid groups have exhibited anti-inflammatory activity comparable to reference drugs like diclofenac sodium and celecoxib. The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process .
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant antimicrobial properties. Research has shown activity against various bacterial strains including:
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Escherichia coli
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Staphylococcus aureus
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Pseudomonas aeruginosa
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Klebsiella pneumonia
The presence of fluorine substituents, as in our compound of interest, often enhances antimicrobial activity by improving membrane permeability and metabolic stability .
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives. Compounds structurally related to 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride have shown cytotoxic effects against various cancer cell lines.
Table 3 presents data from studies on similar pyrazole compounds and their activity against cancer cell lines:
| Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| A549 (lung cancer) | 1.5 | Induction of apoptosis |
| HepG2 (liver cancer) | 0.74 | Inhibition of cell proliferation |
| MCF-7 (breast cancer) | 3.3 | Cell cycle arrest at SubG1/G1 phase |
Pyrazole compounds have been reported to exhibit their anticancer effects through various mechanisms including:
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Induction of apoptosis through upregulation of pro-apoptotic proteins
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Inhibition of specific kinases involved in cancer progression
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Cell cycle arrest at various phases
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Disruption of cancer cell signaling pathways
Other Biological Activities
Additional biological activities reported for pyrazole derivatives include:
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Anticonvulsant activity: Several pyrazole compounds have demonstrated activity in seizure models
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Antidepressant effects: Particularly through inhibition of monoamine oxidase (MAO) enzymes
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Antiviral properties: Active against hepatitis A virus and herpes simplex virus
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Angiotensin-converting enzyme (ACE) inhibition: Potential applications in hypertension management
Structure-Activity Relationships
Understanding the relationship between structure and activity is crucial for the development of effective therapeutics based on pyrazole scaffolds. Several structural features influence the biological activity of 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride and related compounds.
Comparison with Similar Compounds
Table 4 compares 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride with structurally related compounds:
Research Applications and Future Perspectives
1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride and related compounds have emerged as promising molecules for various research applications, with significant potential for future development.
Pharmaceutical Research
The compound is currently being investigated as a potential pharmaceutical agent, particularly in areas where pyrazole derivatives have shown promise:
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Anti-inflammatory drug development: Building on the established anti-inflammatory properties of pyrazole compounds
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Anticancer research: Exploring the compound's cytotoxic effects and potential for targeted cancer therapies
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Antimicrobial development: Investigating applications against resistant bacterial strains
Chemical Building Block
1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride serves as a valuable building block for the synthesis of more complex molecules:
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The amino group provides a site for further derivatization
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The carboxylic acid moiety allows for the formation of esters, amides, and other derivatives
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The pyrazole ring can be further functionalized at various positions
Future Research Directions
Several promising avenues for future research on this compound include:
Medicinal Chemistry
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Structure optimization: Modifying the structure to enhance binding to specific biological targets
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Development of targeted therapies: Coupling the compound to targeting moieties for site-specific drug delivery
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Prodrug approaches: Developing prodrug forms to improve pharmacokinetic properties
Combination Therapies
Investigating the compound's potential in combination with established therapeutic agents to:
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Enhance efficacy through synergistic effects
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Overcome resistance mechanisms
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Reduce dosages and associated side effects
Novel Applications
Exploring the compound's potential in emerging fields:
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